2-Azahypoxanthine

Catalog No.
S823310
CAS No.
4656-86-4
M.F
C4H3N5O
M. Wt
137.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azahypoxanthine

CAS Number

4656-86-4

Product Name

2-Azahypoxanthine

IUPAC Name

3,5-dihydroimidazo[4,5-d]triazin-4-one

Molecular Formula

C4H3N5O

Molecular Weight

137.1

InChI

InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10)

SMILES

C1=NC2=C(N1)C(=O)NN=N2

Synonyms

2-Azahypoxanthine; 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one; 1,5-Dihydro-4H-Imidazo[4,5-d]-1,2,3-triazin-4-one; 3,7-Dihydro-4H-imidazo[4,5-d]-v-triazin-4-one

2-Azahypoxanthine is a heterocyclic compound with the formula C4H3N5O. While its natural occurrence has been documented in the mushroom Lepista sordida [], most research on 2-Azahypoxanthine focuses on its biochemical properties and potential applications.

Metabolic Studies and Cytotoxic Effects

Several studies have investigated the metabolism and cytotoxicity of 2-Azahypoxanthine. These studies aim to understand how the body processes the compound and its potential to harm cells []. Research has shown that 2-Azahypoxanthine can be metabolized by enzymes similar to those that act on hypoxanthine, a natural purine []. This suggests that 2-Azahypoxanthine may disrupt normal cellular processes, potentially contributing to its cytotoxic effects.

2-Azahypoxanthine is a nitrogenous compound that belongs to the purine family of molecules. It is recognized for its role as a plant-growth regulator and has been linked to the phenomenon known as "fairy rings," which are circular patterns of enhanced plant growth caused by certain fungi. This compound is involved in a unique purine metabolic pathway, particularly in plants and fungi, where it contributes to various biochemical processes .

  • The exact mechanism by which AHX promotes plant growth is not fully elucidated.
  • Some theories suggest it might mimic the effects of natural plant hormones like cytokinins, influencing cell division and growth processes [].
  • Further research is required to understand the specific molecular targets and signaling pathways involved in AHX's mechanism of action.
  • Currently, there is limited information available on the safety hazards associated with AHX.
  • As with any new compound, proper handling procedures and precautionary measures should be followed during research activities.

Future Research Directions

  • Investigating the biosynthesis pathways for AHX production by fungi.
  • Understanding the mechanism of action of AHX in promoting plant growth at the molecular level.
  • Evaluating the safety and potential environmental impact of AHX application in agricultural settings.

  • Oxidation: It can be oxidized to form hydroxyl metabolites.
  • Reduction: Selective reduction reactions are integral to its synthesis, often using platinum on carbon as a catalyst.
  • Substitution: This compound can participate in substitution reactions that yield various derivatives .

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Catalysts for reduction: Platinum on carbon (Pt/C).
  • Coupling agents for substitution: Formamidine acetate is often employed.

Major Products Formed

  • Hydroxyl Metabolite: Resulting from oxidation processes.
  • Riboside Derivative: An intermediate in its biomimetic synthesis route.

2-Azahypoxanthine has demonstrated significant biological activity, particularly in promoting plant growth and resilience against environmental stresses. It acts on biochemical pathways involving reactive nitrogen species, which are crucial for the formation of 1,2,3-triazine moieties. These interactions can lead to enhanced growth and metabolic activity in plants and fungi, making it a subject of interest in agricultural research .

Mechanism of Action

The compound interacts with various enzymes and proteins, influencing gene expression and enzyme activity. Its conversion into 2-aza-8-oxohypoxanthine within organisms highlights its metabolic significance .

The synthesis of 2-Azahypoxanthine typically involves multi-step chemical processes:

  • Starting Material: 2-cyanoacetamide undergoes an oximation reaction to form an oxime.
  • Cascade Reduction: A one-pot selective reduction step using platinum on carbon leads to the formation of 5-aminoimidazole-4-carboxamide (AICA).
  • Diazotisation Reaction: AICA is then subjected to diazotisation to yield 4-diazo-4H-imidazole-5-carboxamide (DICA).
  • Intramolecular Cyclisation: Finally, DICA undergoes intramolecular cyclisation catalyzed by PhI(OAc)₂ in water to produce 2-Azahypoxanthine .

In industrial contexts, a biomimetic route starting from inosine can also be utilized for large-scale production.

2-Azahypoxanthine has diverse applications across various fields:

  • Agriculture: Used as a plant-growth regulator to enhance resilience against stresses and promote growth.
  • Biochemistry: Investigated for its role in purine metabolism, which is crucial for understanding plant and fungal biology.
  • Medicine: Its derivatives are explored for potential therapeutic applications, including skin barrier function improvement and anti-aging effects.
  • Cosmetics: Employed in developing cosmetic ingredients due to its beneficial effects on human epidermal cells .

Several compounds share structural similarities with 2-Azahypoxanthine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-AzaadeninePurine derivativeInvolved in nucleic acid metabolism
HypoxanthinePurine derivativePrecursor to xanthine; involved in nucleotide synthesis
2-Amino-6-hydroxypurinePurine derivativeExhibits antimicrobial properties

Uniqueness of 2-Azahypoxanthine

What sets 2-Azahypoxanthine apart from these similar compounds is its specific role as a plant-growth regulator linked to the fairy ring phenomenon. Its unique nitrogen-rich structure allows it to participate in novel biochemical pathways that are not observed in other purines .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

0.2

Appearance

Pale Beige Solid

Melting Point

>203°C (Dec.)

Dates

Modify: 2023-08-15
Choi, Jae-Hoon; Fushimi, Keiji; Abe, Nobuo; Tanaka, Hidekazu; Maeda, Setsuko; Morita, Akio; Hara, Miyuki; Motohashi, Reiko; Matsunaga, Junichi; Eguchi, Yoko; Ishigaki, Naomi; Hashizume, Daisuke; Koshino, Hiroyuki; Kawagishi, Hirokazu; Disclosure of the "fairy" of fairy-ring-forming fungus Lepista sordida, ChemBioChem, 1110, 1373-1377. DOI:10.1002/cbic.201000112 PMID:20486242

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